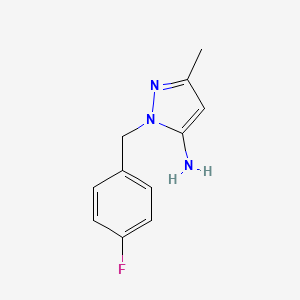

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine

Description

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-11(13)15(14-8)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFVHOAWJHXAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl bromide with 3-methyl-1H-pyrazol-5-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the fluorobenzyl group under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine exhibits promising antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, potentially leading to new treatments for infections . Furthermore, its anticancer properties are being explored through various assays, where it has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets within cells. The fluorobenzyl group enhances binding affinity to certain enzymes or receptors, modulating biological pathways crucial for cell proliferation and survival.

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is used in the development of new materials with tailored properties, such as polymers and coatings. Its unique structure allows for modifications that can lead to enhanced material characteristics.

Case Studies

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of various pyrazole derivatives, including this compound. The compound was subjected to cytotoxicity assays against multiple cancer cell lines. Results indicated that it significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting cancer therapies .

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy. Preliminary results showed that it possessed notable antibacterial activity, comparable to established antibiotics, indicating its potential role in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Fluorobenzyl)-1H-pyrazole-3-carboxamide

- 1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide

- 1-(4-Fluorobenzyl)-1H-indole-3-carboxamide

Uniqueness

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorobenzyl and methyl groups on the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine is a compound of considerable interest in medicinal chemistry, particularly due to its potential pharmacological applications. The compound features a pyrazole ring with a fluorobenzyl substituent, which may enhance its biological activity through improved binding affinity to various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN3, with a molecular weight of approximately 205.23 g/mol. The presence of the fluorine atom in the benzyl group is significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H12FN3 |

| Molecular Weight | 205.23 g/mol |

| Structure | Pyrazole ring with fluorobenzyl and methyl groups |

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The fluorobenzyl group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity to molecular targets involved in various biological pathways. Studies suggest that it may act as an inhibitor of certain enzymes, contributing to its therapeutic effects in conditions such as cancer and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL . This suggests potential applications in treating bacterial infections.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through its ability to inhibit histone deacetylase (HDAC) enzymes. HDAC inhibitors are known for their role in cancer therapy by promoting the expression of tumor suppressor genes. The presence of the fluorobenzyl group is believed to enhance the binding affinity to these enzymes, thus increasing the compound's efficacy as an anticancer agent.

Case Studies

Several studies have explored the biological activities of related pyrazole derivatives, providing insights into the potential applications of this compound:

- Study on Antimicrobial Activity : A comparative study found that pyrazolone derivatives, including those similar to this compound, demonstrated significant antibacterial effects against common pathogens .

- In Vivo Anti-inflammatory Studies : In vivo studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, suggesting that this compound may also possess this activity .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus (MIC = 6.25 µg/mL) |

| Anticancer Potential | Inhibits HDAC enzymes; potential for cancer therapy |

| Anti-inflammatory Effects | Similar compounds show significant anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.